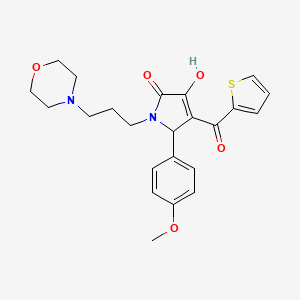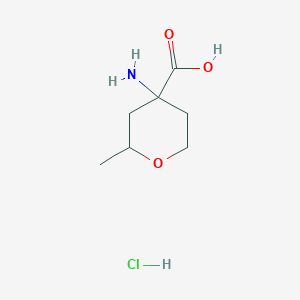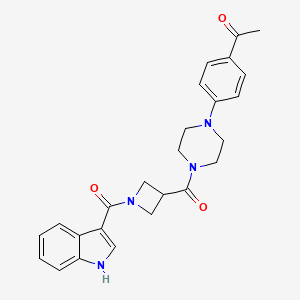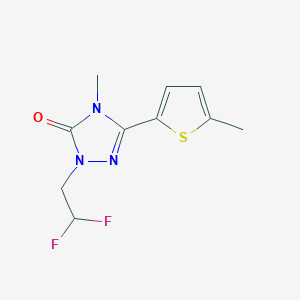
1-(2,2-ジフルオロエチル)-4-メチル-3-(5-メチルチオフェン-2-イル)-4,5-ジヒドロ-1H-1,2,4-トリアゾール-5-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluoroethyl group, a methyl group, and a thiophenyl moiety, all integrated into a triazolone framework.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: Potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core triazolone structure. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The difluoroethyl group can be introduced through halogenation reactions followed by nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and yield.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolone ring can be reduced to form amines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the thiophenyl group may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(2,2-Difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-1H-1,2,4-triazole
4-Methyl-3-(5-methylthiophen-2-yl)-1H-1,2,4-triazol-5-one
1-(2,2-Difluoroethyl)-4-methyl-1H-1,2,4-triazol-5-one
Uniqueness: This compound stands out due to the presence of the difluoroethyl group, which can impart unique chemical and physical properties compared to its analogs. The difluoroethyl group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
特性
IUPAC Name |
2-(2,2-difluoroethyl)-4-methyl-5-(5-methylthiophen-2-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3OS/c1-6-3-4-7(17-6)9-13-15(5-8(11)12)10(16)14(9)2/h3-4,8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGXHLKILYXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=O)N2C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea](/img/structure/B2482821.png)
![3-(4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2482822.png)
amino}propanoate](/img/structure/B2482823.png)
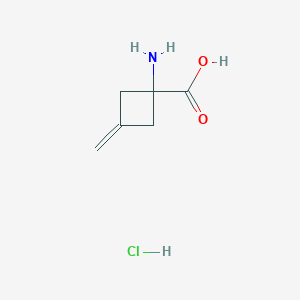
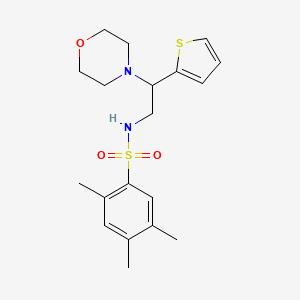
![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)
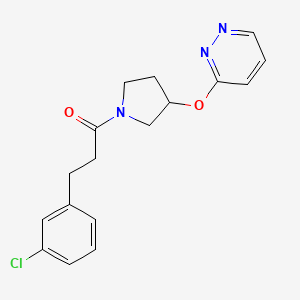
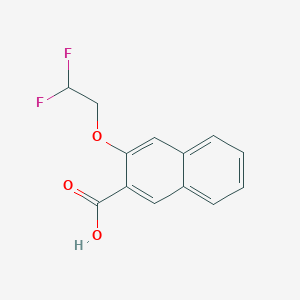
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482835.png)
![4-Chloro-6-methoxypyrido[2,3-d]pyrimidine](/img/structure/B2482836.png)
